3,3'-Iminodipropionic acid
CAS No.: 505-47-5
Cat. No.: VC1959529
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 505-47-5 |
|---|---|
| Molecular Formula | C6H11NO4 |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 3-(2-carboxyethylamino)propanoic acid |
| Standard InChI | InChI=1S/C6H11NO4/c8-5(9)1-3-7-4-2-6(10)11/h7H,1-4H2,(H,8,9)(H,10,11) |
| Standard InChI Key | TXPKUUXHNFRBPS-UHFFFAOYSA-N |
| SMILES | C(CNCCC(=O)O)C(=O)O |
| Canonical SMILES | C(CNCCC(=O)O)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
3,3'-Iminodipropionic acid has the molecular formula C6H11NO4 with a molecular weight of 161.1558 g/mol . The structure consists of a secondary amine that bridges two propionic acid chains. The IUPAC Standard InChIKey is TXPKUUXHNFRBPS-UHFFFAOYSA-N . The compound's structural representation can be expressed in SMILES notation as OC(=O)CCNCCC(O)=O .
The three-dimensional structure of the molecule shows the nitrogen atom at the center with two carboxyethyl groups extending from it. This arrangement creates a flexible molecule capable of adopting various conformations, which contributes to its reactivity in different chemical environments.
Physical Properties
The physical properties of 3,3'-Iminodipropionic acid are summarized in the following table:
There appears to be some discrepancy in the reported melting points across different sources, which may be attributed to varying degrees of purity or different measurement methods. The TCI America specification indicates a melting point of 156°C , while ChemicalBook reports a decomposition temperature of 235-236°C .
Chemical Properties
The chemical properties of 3,3'-Iminodipropionic acid are characterized by its bifunctional nature, containing both amine and carboxylic acid groups:
The compound contains two carboxylic acid groups, making it acidic in aqueous solutions. The secondary amine group can participate in various reactions, including alkylation, acylation, and coordination with metal ions. The predicted pKa value suggests relatively strong acidity, typical for carboxylic acids.
Applications and Uses
3,3'-Iminodipropionic acid serves various purposes in chemical research and synthesis:
Chemical Synthesis Applications
The compound is utilized as an important intermediate in organic synthesis, particularly in the preparation of:
Its bifunctional nature makes it particularly valuable for connecting different molecular entities through both its amine and carboxylic acid groups.
The compound is typically supplied as a white to off-white crystalline powder in glass bottles with plastic inserts. The high purity (>98%) makes it suitable for research applications requiring precise chemical compositions.
Related Compounds and Derivatives
N-Benzyl-3,3'-iminodipropionic Acid
A closely related derivative is N-Benzyl-3,3'-iminodipropionic Acid (CAS: 6405-28-3), which has the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . This compound features a benzyl group attached to the nitrogen atom of 3,3'-Iminodipropionic acid.
The benzyl substitution modifies the chemical properties and potential applications of the molecule compared to the parent compound.
3,3'-Dithiodipropionic Acid
Another related compound mentioned in the search results is 3,3'-dithiodipropionic acid, which contains sulfur atoms instead of the nitrogen found in 3,3'-Iminodipropionic acid. The bis(N-hydroxyl succinimide ester) derivative of this compound can be synthesized using EDC hydrochloride and N-hydroxyl succinimide in dichloromethane with a reported yield of 70% .
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